molecular formula C8H5ClN2O B2857875 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde CAS No. 1432754-61-4

6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B2857875
CAS No.: 1432754-61-4
M. Wt: 180.59
InChI Key: UBBYJIAXBVACCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H5ClN2O. This compound is characterized by a pyrrolo-pyridine core structure, which is substituted with a chloro group at the 6-position and an aldehyde group at the 2-position. It is a solid at room temperature and is often used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with an appropriate aldehyde precursor in the presence of a base, followed by cyclization to form the pyrrolo-pyridine core. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from 2-8°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the chloro group can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.

    6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: Different positioning of the pyridine ring.

    6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid: Oxidized form of the aldehyde compound.

Uniqueness

6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chloro and aldehyde groups allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-2-7-5(3-10-8)1-6(4-12)11-7/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBYJIAXBVACCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=CC(=NC=C21)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.